molecular formula C12H14N4O3 B2694400 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine CAS No. 1443278-67-8

2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine

Cat. No.: B2694400
CAS No.: 1443278-67-8
M. Wt: 262.269
InChI Key: NLPVXVQQXBKIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine is a complex organic compound that features a pyridine ring substituted with a nitro group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable pyridine derivative, followed by the introduction of the pyrazole ring through cyclization reactions. The final step often involves the alkylation of the pyrazole ring to introduce the propan-2-yl group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

    Cyclization: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.

Major Products:

    Amino derivatives: Formed from the reduction of the nitro group.

    Functionalized pyridine derivatives: Resulting from substitution reactions on the pyridine ring.

    Complex heterocycles: Formed through cyclization reactions involving the pyrazole ring.

Scientific Research Applications

2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can engage in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

    4-nitro-1-(propan-2-yl)-1H-pyrazole: Lacks the pyridine ring but shares the pyrazole moiety.

    2-nitropyridine: Contains the nitro group and pyridine ring but lacks the pyrazole moiety.

    1-(propan-2-yl)-1H-pyrazole: Similar pyrazole structure but without the nitro and pyridine groups.

Uniqueness: 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro group and the pyrazole ring allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-[(4-nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-9(2)15-7-11(16(17)18)12(14-15)19-8-10-5-3-4-6-13-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPVXVQQXBKIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OCC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.